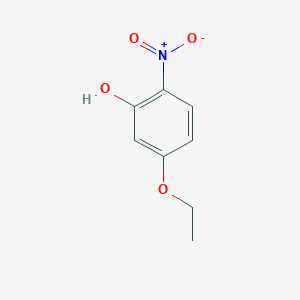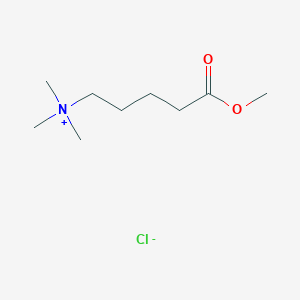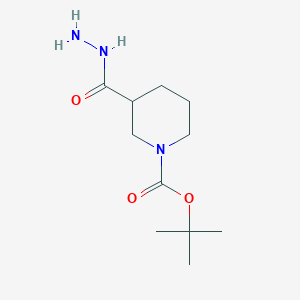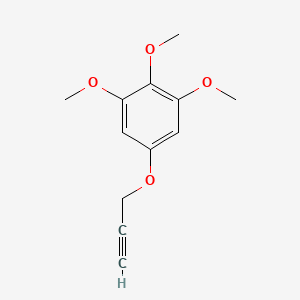
N-tert-butyl-4-chloro-2-nitroaniline
Descripción general
Descripción
N-tert-butyl-4-chloro-2-nitroaniline: is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a tert-butyl group and a nitro group is substituted at the para position relative to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of N-tert-butyl-4-chloroaniline: The synthesis of N-tert-butyl-4-chloro-2-nitroaniline can be achieved by nitrating N-tert-butyl-4-chloroaniline. This involves treating N-tert-butyl-4-chloroaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho or para position relative to the amino group.
Industrial Production Methods: Industrially, the compound can be synthesized using similar nitration reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: N-tert-butyl-4-chloro-2-nitroaniline can undergo reduction reactions to convert the nitro group to an amino group, forming N-tert-butyl-4-chloro-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, alkoxides in the presence of a base or under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-tert-butyl-4-chloro-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: N-tert-butyl-4-chloro-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
Potential Pharmacological Agent: The compound and its derivatives are studied for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry:
Dye and Pigment Production: It is used in the production of dyes and pigments due to its ability to introduce color and stability to the final products.
Polymer Additives: The compound is also explored as an additive in polymers to enhance their properties such as stability, color, and resistance to degradation.
Mecanismo De Acción
The mechanism by which N-tert-butyl-4-chloro-2-nitroaniline exerts its effects depends on the specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved can vary and are subject to ongoing research.
Comparación Con Compuestos Similares
N-tert-butyl-4-chloroaniline: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.
4-chloro-2-nitroaniline: Lacks the tert-butyl group, which affects its solubility, stability, and reactivity.
N-tert-butyl-2-nitroaniline: Similar but with the nitro group at a different position, leading to variations in chemical properties and reactivity.
Uniqueness: N-tert-butyl-4-chloro-2-nitroaniline is unique due to the presence of both the tert-butyl and nitro groups, which confer specific chemical properties such as increased steric hindrance, altered electronic distribution, and enhanced stability. These properties make it a valuable compound in various synthetic and industrial applications.
Propiedades
IUPAC Name |
N-tert-butyl-4-chloro-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGFDYKYRZVRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)
![diethyl [3-(trifluoromethyl)benzoyl]phosphonate](/img/structure/B3043414.png)

